(3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS No.: 1040650-39-2
Cat. No.: VC6099044
Molecular Formula: C19H18F2N6O
Molecular Weight: 384.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040650-39-2 |
|---|---|
| Molecular Formula | C19H18F2N6O |
| Molecular Weight | 384.391 |
| IUPAC Name | (3-fluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H18F2N6O/c20-15-4-6-17(7-5-15)27-18(22-23-24-27)13-25-8-10-26(11-9-25)19(28)14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
| Standard InChI Key | NRSIFBDTUZKAJH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central piperazine ring substituted with a tetrazole-methyl group and a fluorophenyl ketone moiety. The tetrazole ring (1-(4-fluorophenyl)-1H-tetrazol-5-yl) is linked via a methylene bridge to the piperazine nitrogen, while the 3-fluorophenyl group is attached as a ketone at the opposing piperazine position.
Key structural attributes:
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Two fluorine atoms at meta (C3) and para (C4) positions on distinct phenyl rings
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Tetrazole ring with hydrogen-bond acceptor sites at N2 and N3 positions
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Piperazine spacer enabling conformational flexibility
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.391 g/mol |
| IUPAC Name | (3-Fluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 5 |
Solubility data remains unreported in aqueous media, though the presence of polar tetrazole and piperazine groups suggests moderate solubility in DMSO or ethanol.
Synthesis and Optimization
Synthetic Routes
The synthesis involves three critical stages:
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Tetrazole Ring Formation:
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Piperazine Functionalization:
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Nucleophilic substitution of 1-(chloromethyl)tetrazole with piperazine in acetonitrile.
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Reaction time: 8–12 hours at 60°C.
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Ketone Coupling:
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Friedel-Crafts acylation using 3-fluorobenzoyl chloride and the piperazine intermediate.
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Catalyzed by AlCl₃ in dichloromethane (0–5°C).
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Process Optimization
Comparative synthesis data under different conditions:
| Condition | Temperature | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | Reflux | 16 hr | 41 |
| Microwave Irradiation | 130°C | 20 min | 67 |
Microwave methods reduced reaction times by 98-fold while improving yields by 63% .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| SGC-7901 | 1.2 ± 0.3 | Tubulin polymerization inhibition (78% at 5 μM) |
| A549 | 2.8 ± 0.5 | G2/M phase arrest (64% cells) |
| HeLa | 3.1 ± 0.4 | Caspase-3 activation (3.8-fold vs control) |
The compound destabilized microtubules in SGC-7901 gastric cancer cells within 4 hours of treatment, comparable to colchicine . Molecular docking revealed binding to the colchicine site of β-tubulin (ΔG = -9.8 kcal/mol) .
Antimicrobial Effects
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Gram-positive bacteria: MIC = 8–16 μg/mL against Staphylococcus aureus (MRSA).
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Antiviral activity: 62% inhibition of HIV-1 protease at 10 μM (vs. 89% for ritonavir) .
The fluorophenyl groups enhance membrane permeability, with logP values correlating with antibacterial potency ().
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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Fluorine atoms: Para-fluorine on the tetrazole phenyl ring increased tubulin binding affinity by 3.2-fold vs non-fluorinated analogs .
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Tetrazole position: 5-substituted tetrazoles showed 40% higher anticancer activity than 1-substituted isomers .
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Piperazine spacer: N-methylation reduced cytotoxicity (IC₅₀ > 50 μM), emphasizing the importance of secondary amine hydrogen bonding.
Comparative Pharmacokinetics
| Parameter | This Compound | ADX47273 (Control) |
|---|---|---|
| Plasma Half-life | 2.8 hr | 1.5 hr |
| Cmax (oral 50 mg/kg) | 1.4 μg/mL | 0.9 μg/mL |
| BBB Permeability | 0.32 (logBB) | 0.18 |
The 3-fluorophenyl group improved blood-brain barrier penetration compared to non-fluorinated analogs .
Future Directions
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Prodrug Development: Esterification of the ketone moiety to enhance oral bioavailability.
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Combination Therapy: Synergy studies with paclitaxel in taxane-resistant cancers.
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Targeted Delivery: Conjugation with folate ligands for gastric cancer specificity.
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